Allophanic acid

Catalog No.
S593301
CAS No.
625-78-5
M.F
C2H4N2O3
M. Wt
104.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Allophanic acid

CAS Number

625-78-5

Product Name

Allophanic acid

IUPAC Name

carbamoylcarbamic acid

Molecular Formula

C2H4N2O3

Molecular Weight

104.07 g/mol

InChI

InChI=1S/C2H4N2O3/c3-1(5)4-2(6)7/h(H,6,7)(H3,3,4,5)

InChI Key

AVWRKZWQTYIKIY-UHFFFAOYSA-N

SMILES

C(=O)(N)NC(=O)O

Synonyms

allophanate, allophanic acid

Canonical SMILES

C(=O)(N)NC(=O)O

Soil Biogeochemical Processes

Application Summary: Allophanic acid plays a significant role in soil biogeochemical processes. It is found in volcanic-ash soils and other environments. The precipitation of allophane requires certain conditions such as pH, availability of Al and Si, rainfall, leaching regime, and reactions with organic matter .

Method of Application: The application of allophanic acid in this field involves its natural occurrence in the soil. The conditions for its precipitation include the soil’s pH, the availability of Aluminum and Silicon, the amount of rainfall, the leaching regime, and reactions with organic matter .

Results or Outcomes: Due to their excellent water storage and physical properties, allophanic soils can accumulate large amounts of biomass. In areas of high rainfall, these soils often occur under rain forests, and the soil organic matter derived from the forest biomass is stabilized by allophane and aluminum ions .

Carbon Storage and DNA Adsorption

Application Summary: Allophanic acid is involved in carbon storage and DNA adsorption in soils. Andisols and andic paleosols dominated by the nanocrystalline mineral allophane sequester large amounts of carbon ©, attributable mainly to its chemical bonding with charged hydroxyl groups on the surface of allophane together with its physical protection in nanopores within and between allophane nanoaggregates .

Method of Application: The application of allophanic acid in this field involves its interaction with carbon and DNA in the soil. The presence of organic matter in natural allophanic soils weakens the adsorption of DNA on clay .

Results or Outcomes: An adsorption isotherm experiment involving humic acid (HA) showed that HA-free synthetic allophane adsorbed seven times more DNA than HA-rich synthetic allophane .

Soil Fertility and Productivity

Application Summary: Allophanic acid impacts soil fertility and productivity, particularly in allophanic Andosols. Research has shown that the acidification of these soils, often due to heavy fertilizer application, affects soil colloidal composition and productivity.

Method of Application: The application of allophanic acid in this field involves its interaction with the soil during the process of fertilization. The acidification of these soils is often due to heavy fertilizer application.

Results or Outcomes: The acidification of these soils affects the soil’s colloidal composition and productivity.

Soil Remediation

Application Summary: Allophanic acid plays a significant role in soil remediation. Due to its high surface area and strong adsorption capacity, it can adsorb various pollutants, including heavy metals and organic contaminants .

Method of Application: The application of allophanic acid in this field involves its interaction with pollutants in the soil. The acid can adsorb these pollutants, thereby reducing their bioavailability and potential harm .

Results or Outcomes: The use of allophanic acid in soil remediation has shown promising results. It has been found to effectively reduce the concentration of various pollutants in the soil .

Soil Erosion Control

Application Summary: Allophanic acid contributes to soil erosion control. Allophanic soils are generally characterized as having ‘slight to insignificant risk of erosion under pasture’ and the soil will likely remain stable if rainfall is able to be absorbed into, or rapidly drained through, the soil .

Method of Application: The application of allophanic acid in this field involves its natural occurrence in the soil. The presence of allophanic acid in the soil helps to maintain soil stability and prevent erosion .

Results or Outcomes: The presence of allophanic acid in the soil has been found to significantly reduce the risk of soil erosion .

Soil Water Retention

Application Summary: Allophanic acid plays a crucial role in soil water retention. Allophanic soils have a high water retention capacity, which is associated with the high soil porosity .

Method of Application: The application of allophanic acid in this field involves its natural occurrence in the soil. The presence of allophanic acid in the soil helps to retain water, thereby improving soil moisture content .

Results or Outcomes: The presence of allophanic acid in the soil has been found to significantly improve soil water retention .

Allophanic acid is an organic compound with the chemical formula H₂NC(O)NHCO₂H. It is classified as a carbamic acid, specifically a carboxylated derivative of urea. The structure of allophanic acid features a central carbon atom bonded to an amine group, a carbonyl group, and a carboxylic acid group, making it an important compound in various biochemical processes and applications .

Typical of carbamic acids. Notably, it can undergo protonation and deprotonation, influencing its reactivity and stability. For example, the diprotonation of allophanates can lead to the formation of alkylcarbenium ions, which are crucial intermediates in organic synthesis. This reaction pathway highlights the compound's potential for generating reactive species that can be utilized in further chemical transformations .

Research indicates that allophanic acid exhibits various biological activities, particularly in relation to its interactions with biological macromolecules. Its structure allows for hydrogen bonding and electrostatic interactions, which can influence enzyme activity and metabolic pathways. Additionally, studies have suggested that derivatives of allophanic acid may have applications in drug delivery systems due to their biocompatibility and ability to interact with cellular components .

Allophanic acid can be synthesized through several methods:

  • Direct Carboxylation: This method involves the reaction of urea with carbon dioxide under specific conditions to yield allophanic acid.
  • Reactions with Amines: Allophanic acid can also be synthesized by reacting urea derivatives with amino acids or amines in the presence of appropriate catalysts.
  • Chemical Modifications: Various chemical modifications of existing compounds can lead to the formation of allophanic acid or its derivatives, often utilizing solvents like pyridine and bases such as triethylamine .

Allophanic acid has several applications across different fields:

  • Agriculture: It is utilized in soil chemistry to enhance nutrient availability and improve soil structure.
  • Pharmaceuticals: Its derivatives are explored for drug formulation due to their potential therapeutic effects.
  • Biotechnology: Allophanic acid plays a role in biocatalysis and enzyme stabilization, making it valuable in industrial biotechnology processes .

Studies on the interactions of allophanic acid with various biological systems have shown that it can form complexes with metal ions and other biomolecules. These interactions are significant for understanding its role in soil chemistry and biogeochemical cycles. Additionally, research has highlighted its capacity to adsorb organic compounds, which is essential for applications in environmental remediation .

Allophanic acid shares structural and functional similarities with several other compounds. Here are some notable comparisons:

CompoundStructure TypeUnique Features
UreaSimple carbamideLacks carboxylic functionality
Carbamic AcidBasic carbamic structureDoes not contain a carboxyl group
BiuretDimeric urea derivativeContains two urea units; lacks carboxylic functionality
AllophanateSalt or ester of allophanic acidForms salts with various cations

These comparisons highlight allophanic acid's unique combination of amine and carboxylic functionalities, which distinguishes it from related compounds while allowing it to participate in diverse

Allophanic acid is an organic compound with the molecular formula C2H4N2O3 and a molecular weight of 104.07 g/mol [1] [2]. This compound represents a carbamic acid derivative, specifically the carboxylated derivative of urea [1]. The molecular structure consists of a carbamoyl group attached to a carbamic acid moiety, forming a unique arrangement that contributes to its distinctive chemical properties [2] [4].
The molecular composition of allophanic acid includes 2 carbon atoms, 4 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms, which aligns with its empirical formula [2]. The exact molecular weight calculated from the atomic masses of its constituent elements is 104.07 g/mol, which corresponds to its monoisotopic mass [2] [4]. This relatively low molecular weight contributes to certain physical properties such as its solubility characteristics and crystalline nature [4].

Structural Configuration and Bonding

The structural configuration of allophanic acid features a unique arrangement of atoms with specific bonding patterns that determine its chemical behavior [1] [2]. The molecule contains two carbonyl groups (C=O), one as part of the carbamoyl moiety and another within the carbamic acid portion [2]. These carbonyl groups play a significant role in the compound's reactivity and hydrogen bonding capabilities [9].
Allophanic acid exhibits tautomerism, existing in two forms: the amide form (H₂NC(O)NHCO₂H) and the imidic form (HN=C(OH)NHCO₂H) [19]. The amide form is generally more stable in aqueous solution, while the imidic form can be stabilized in the solid state through hydrogen bonding networks [19]. This tautomeric behavior influences the compound's physical properties and reactivity patterns [14] [19].

The bonding within allophanic acid includes several key features:

Bond TypeLocationBond Characteristics
C-N Single BondBetween carbamoyl and carbamic acid groupsAllows rotation, contributes to conformational flexibility
C=O Double BondIn both carbonyl groupsStrong, polar bonds that participate in hydrogen bonding
N-H BondIn amino and imino groupsPolar bonds that serve as hydrogen bond donors
C-O Single BondIn carboxylic acid groupPolar bond with partial double bond character
O-H BondIn carboxylic acid groupHighly polar bond, readily ionizable

The molecule adopts a relatively planar configuration due to the sp² hybridization of the carbon atoms in the carbonyl groups [9] [11]. This planarity facilitates the formation of extended hydrogen bonding networks in the solid state, contributing to the compound's crystalline structure and physical properties [19] [23].

Physical Properties and Stability Parameters

Allophanic acid typically appears as a white crystalline solid at room temperature [4]. The compound exhibits several notable physical properties that influence its behavior in various environments and applications [2] [4]. Its solubility characteristics are particularly important, as it is soluble in water but shows varying solubility in organic solvents depending on their polarity [17].

The stability of allophanic acid is influenced by several factors, including temperature, pH, and the presence of other reactive species [10] [15]. One of the most significant stability parameters is its thermal behavior; allophanic acid tends to decompose rather than melt when heated [4] [25]. This decomposition is attributed to the breaking of relatively weak bonds within the molecule, particularly the carbamate linkage [15].

The physical properties of allophanic acid can be summarized in the following table:

PropertyValueNotes
AppearanceWhite crystalline solidAt standard temperature and pressure
Melting PointDecomposesDoes not exhibit a clear melting point
Density~1.5 g/cm³Estimated value
Solubility in WaterSolubleForms hydrogen bonds with water molecules
pKa~3.7Estimated value, indicates moderate acidity
Crystal StructureForms hydrogen-bonded networksParticularly in the imidic tautomeric form

The stability of allophanic acid in solution is pH-dependent, with greater stability observed under mildly acidic conditions [10] [17]. In strongly basic environments, the compound may undergo hydrolysis, leading to the formation of urea and carbon dioxide [1] [6]. The presence of strong hydrogen bonding networks in the solid state contributes to the compound's stability in crystalline form [19] [23].

Chemical Reactivity Profile

Allophanic acid demonstrates a diverse chemical reactivity profile due to its functional groups and structural features [1] [6]. The compound contains both nucleophilic and electrophilic centers, allowing it to participate in various reaction types [2] [18]. The carboxylic acid group can undergo typical acid-base reactions, while the amide portions can participate in nucleophilic substitution and addition reactions [6] [18].

One of the most characteristic reactions of allophanic acid is its synthesis pathway, which typically involves the reaction of urea with sodium bicarbonate [1]:

H₂NC(O)NH₂ + NaHCO₃ → H₂NC(O)NHCO₂H + NaOH

This reaction demonstrates the compound's formation through carboxylation of urea, highlighting the relationship between these structurally related compounds [1] [22]. Additionally, allophanic acid can form various derivatives through reactions at its functional groups [18] [21].

The reactivity of allophanic acid with amines is particularly noteworthy, as it can form allophanic esters and related compounds [6] [8]. These reactions have been studied extensively and have applications in organic synthesis [18] [21]. For example, the reaction between allophanic acid and aniline can produce phenyl allophanic ester under appropriate conditions [6] [8].

Allophanic acid also undergoes decomposition reactions, particularly under thermal stress or in the presence of strong acids or bases [15] [22]. This decomposition typically results in the formation of simpler compounds such as urea, carbon dioxide, and ammonia [6] [15]. The decomposition pathway often involves the breaking of the C-N bond between the carbamoyl and carbamic acid portions of the molecule [15].

Spectroscopic Characteristics

Allophanic acid exhibits distinctive spectroscopic characteristics that are valuable for its identification and structural analysis [11] [13]. These spectroscopic properties arise from the compound's functional groups and their electronic environments [11] [12].
Infrared (IR) spectroscopy reveals several characteristic absorption bands for allophanic acid [11]:

  • N-H stretching vibrations appear in the region of 3300-3500 cm⁻¹, indicating the presence of amino and imino groups [11] [13]
  • C=O stretching vibrations for the carboxylic acid group are observed at 1700-1730 cm⁻¹ [11]
  • C=O stretching vibrations for the amide group appear at 1640-1670 cm⁻¹ [11] [13]
  • N-H bending vibrations are detected at 1550-1570 cm⁻¹ [11]
  • C-O stretching vibrations are found in the region of 1200-1300 cm⁻¹ [11] [13]

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the molecular structure of allophanic acid [12]. In ¹H NMR, the carboxylic acid proton typically appears as a broad signal at 10-12 ppm, while the N-H protons show signals in the range of 7-8 ppm [12]. The ¹³C NMR spectrum displays signals for the carbonyl carbons at 150-170 ppm, with the carboxylic acid carbon typically appearing at a slightly higher chemical shift than the amide carbon [12].

Mass spectrometry of allophanic acid shows a molecular ion peak at m/z 104, corresponding to its molecular weight [16]. Fragmentation patterns typically include peaks at m/z 60 (loss of CO₂) and m/z 44 (CO₂), which are characteristic of carboxylic acid-containing compounds [16]. These fragmentation patterns can be useful for confirming the structure and purity of allophanic acid samples [16].

XLogP3

-0.1

UNII

0W5I7B2C2H

Other CAS

625-78-5

Wikipedia

Allophanic acid

Use Classification

Environmental transformation -> Pesticide transformation products (metabolite, successor)

Dates

Last modified: 04-14-2024

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